![molecular formula C11H18ClN3 B11880698 (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS No. 1956342-05-4](/img/structure/B11880698.png)
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride
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Overview
Description
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring attached to a pyridine ring via a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride typically involves the reaction of 6-chloropyridin-3-ylmethanamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the creation of diverse chemical libraries for drug discovery, making it an essential component in developing new therapeutic agents.
The compound has been studied for various biological activities , including:
- Antimicrobial Properties : In comparative studies, it demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli, achieving complete bacterial death within eight hours at specific concentrations. This highlights its potential as a lead candidate for developing new antibacterial agents.
- Inhibitory Effects on Histone Acetyltransferases : Research indicates that it inhibits histone acetyltransferases (HATs), particularly p300/CBP, with an IC50 value of approximately 8.6 μM. This suggests its potential application in cancer therapy by modulating gene expression.
Medicinal Chemistry
In medicinal chemistry, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride is explored as a pharmacophore for designing drugs targeting specific receptors or enzymes. Its ability to interact with biological targets makes it valuable for drug development aimed at various diseases.
Study on Antibacterial Efficacy
In a study assessing various piperidine derivatives, this compound was identified as one of the most effective compounds against bacterial strains, indicating its potential as a new antibacterial agent.
Inhibition of Histone Acetyltransferases
Another significant study focused on its inhibitory effects on histone acetyltransferases, revealing moderate inhibitory activity that could be leveraged in cancer treatment strategies.
Mechanism of Action
The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperidin-3-ylmethanamine: A compound with a similar structure but lacking the pyridine ring.
Uniqueness: What sets (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride apart is its combined piperidine and pyridine structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Biological Activity
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₇N₃ |
Molecular Weight | 191.28 g/mol |
IUPAC Name | (6-piperidin-1-ylpyridin-3-yl)methanamine |
PubChem CID | 16794873 |
Appearance | Liquid |
Storage Temperature | 4 °C |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown a minimal inhibitory concentration (MIC) as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides .
Table 1: Antibacterial Activity of Piperidine Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.0048 | E. coli |
Compound A | 0.0195 | E. coli |
Compound B | 0.0098 | B. mycoides |
Compound C | 0.039 | C. albicans |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival . Its ability to inhibit specific enzymes related to bacterial growth has been documented, which contributes to its effectiveness against resistant strains.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine and pyridine moieties significantly affect the compound's potency and selectivity. Studies indicate that substitutions on the piperidine ring can enhance antibacterial properties, with electron-donating groups often improving activity .
Table 2: Structure-Activity Relationship Insights
Substitution Type | Effect on Activity |
---|---|
Electron-donating groups | Increased antibacterial activity |
Electron-withdrawing groups | Decreased activity |
Halogen substitutions | Enhanced bioactivity |
Study on Antibacterial Efficacy
In a comparative study involving multiple piperidine derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours at specific concentrations . This study underscores the compound's potential as a lead candidate for developing new antibacterial agents.
Inhibitory Effects on Histone Acetyltransferases
Another significant area of research involves the inhibitory effects of this compound on histone acetyltransferases (HATs), particularly p300/CBP, which play critical roles in gene transcription regulation. The compound demonstrated an IC50 value of approximately 8.6 μM, indicating moderate inhibitory activity . This suggests potential applications in cancer therapy, where modulation of gene expression is crucial.
Properties
CAS No. |
1956342-05-4 |
---|---|
Molecular Formula |
C11H18ClN3 |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14;/h4-5,9H,1-3,6-8,12H2;1H |
InChI Key |
BVYSSMGOQBTCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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